

Understanding the chemical properties of ML115

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Compound of Interest

Compound Name: ML115

Cat. No.: B159115

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An In-Depth Technical Guide to the Chemical Properties of **ML115**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of **ML115**, a potent and selective small molecule activator of Signal Transducer and Activator of Transcription 3 (STAT3). This document includes a summary of its physicochemical properties, its mechanism of action, and detailed experimental protocols for its characterization.

Physicochemical Properties

ML115 is an isoxazole carboxamide that has been identified as a valuable chemical probe for studying STAT3 signaling.^[1] Its key chemical properties are summarized in the tables below.

Table 1: General Chemical Properties of ML115

Property	Value	Reference(s)
IUPAC Name	N-(4-chloro-2,5-dimethoxyphenyl)-5-cyclopropylisoxazole-3-carboxamide	[2]
Synonyms	CID-6619100, SID 14735210	[3]
CAS Number	912798-42-6	[2][3][4][5]
Molecular Formula	C ₁₅ H ₁₅ ClN ₂ O ₄	[1][2][3][4][5]
Molecular Weight	322.74 g/mol	[4]
Appearance	Crystalline solid, White to off-white	[3][6]
Purity	≥98% (HPLC)	[3][5]

Table 2: Solubility and Storage of ML115

Solvent	Solubility	Reference(s)
DMF	25 mg/mL (77.46 mM)	[3][4]
DMSO	12.5 - 20 mg/mL (38.73 - 61.97 mM)	[3][4][5]
Ethanol	0.1 mg/mL (0.31 mM)	[3][4]
Storage	Store at -20°C, airtight, and dry. Stable for ≥ 2 years.	[1][2][5]

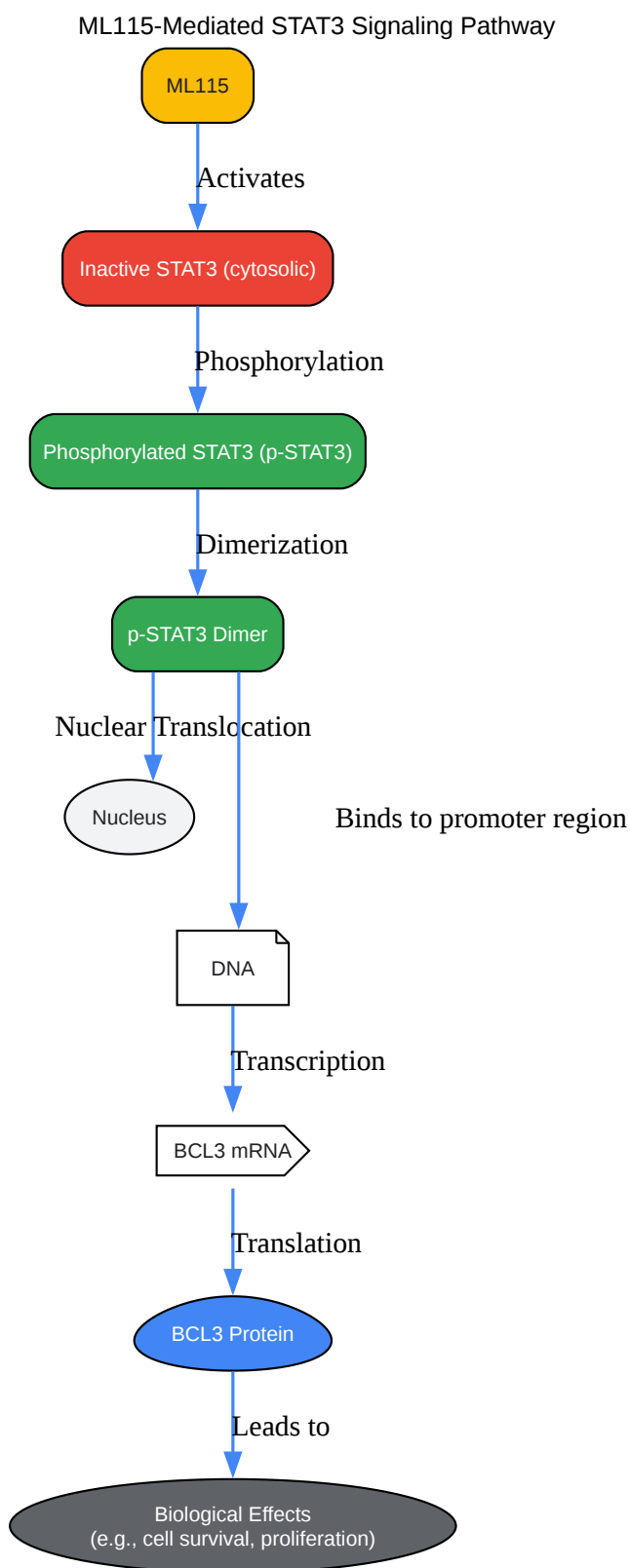
Table 3: Chemical Identifiers for ML115

Identifier	String	Reference(s)
SMILES	<chem>COc1cc(NC(=O)c2cc(on2)C2C2)c(OC)cc1Cl</chem>	[4][5]
InChI	InChI=1S/C15H15ClN2O4/c1-20-13-6-10(14(21-2)5-9(13)16)17-15(19)11-7-12(22-18-11)8-3-4-8/h5-8H,3-4H2,1-2H3,(H,17,19)	[2][3]
InChIKey	FMWABCRYNLCXOJ-UHFFFAOYSA-N	[2][3][6]

Mechanism of Action and Signaling Pathway

ML115 is a potent and selective activator of STAT3, with a reported EC50 of 2.0 nM.[2][3][4][5] It exhibits high selectivity for STAT3 over the related STAT1 and NFκB transcription factors.[3][4][5] The activation of STAT3 by **ML115** leads to the upregulation of STAT3-dependent target genes, such as the oncogene BCL3.[1][2] This makes **ML115** a valuable tool for investigating the roles of STAT3 in various biological processes, including cancer, inflammation, and stem cell biology.[1][3]

The proposed signaling pathway for **ML115**-mediated STAT3 activation is depicted below.



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Caption: **ML115**-mediated activation of the STAT3 signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of **ML115**.

STAT3 Luciferase Reporter Assay

This assay is used to quantify the activation of the STAT3 signaling pathway in response to **ML115**.

Materials:

- HT-1080 cells stably expressing a STAT3-responsive luciferase reporter construct.
- Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
- **ML115** stock solution (in DMSO).
- Luciferase assay reagent.
- 96-well white, clear-bottom cell culture plates.
- Luminometer.

Procedure:

- Cell Seeding: Seed HT-1080 STAT3 reporter cells in 96-well plates at a density of 5,000 cells per well in 100 μ L of complete DMEM. Incubate at 37°C in a 5% CO₂ incubator for 24 hours.
- Compound Treatment: Prepare serial dilutions of **ML115** in DMEM. Add the desired concentrations of **ML115** to the cells. Include a DMSO-only control.
- Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO₂ incubator.
- Luciferase Assay:
 - Equilibrate the luciferase assay reagent and the cell culture plates to room temperature.

- Remove the culture medium from the wells.
- Add 50 µL of 1x cell lysis buffer to each well and incubate for 10 minutes at room temperature with gentle shaking.
- Add 50 µL of luciferase substrate solution to each well.
- Immediately measure the luminescence using a luminometer.
- Data Analysis: Normalize the luciferase activity of **ML115**-treated cells to that of the DMSO-treated control cells to determine the fold activation.

Quantitative PCR (qPCR) for BCL3 Expression

This experiment validates the functional consequence of STAT3 activation by measuring the expression of a known STAT3 target gene, BCL3.

Materials:

- HT-1080 cells.
- **ML115** stock solution (in DMSO).
- RNA extraction kit.
- cDNA synthesis kit.
- qPCR master mix.
- Primers for BCL3 and a housekeeping gene (e.g., GAPDH).
- qPCR instrument.

Procedure:

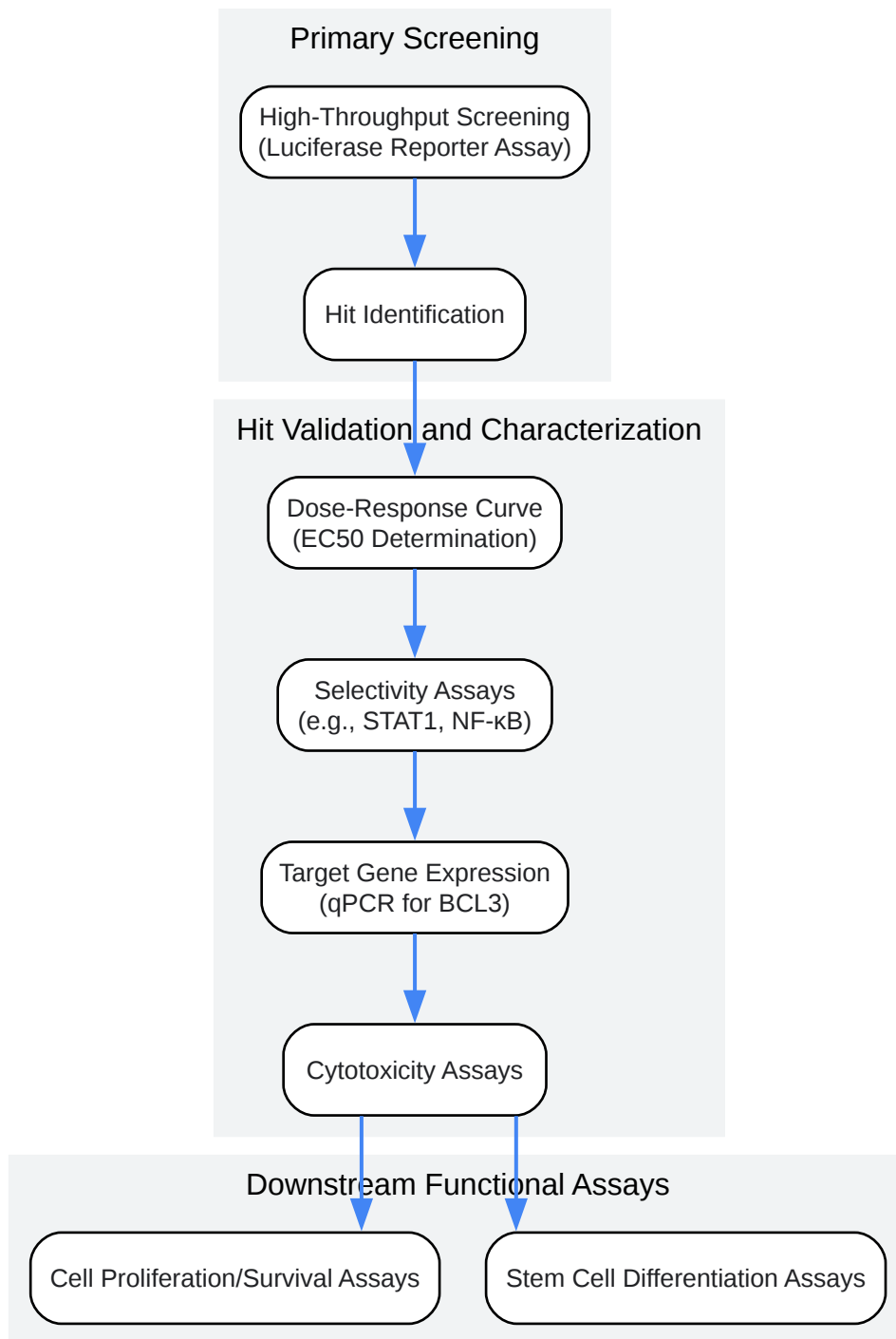
- Cell Treatment: Seed HT-1080 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with **ML115** at the desired concentration (e.g., the EC50 value) or with DMSO as a control for 24 hours.

- RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.
- cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
- qPCR:
 - Set up the qPCR reactions using a qPCR master mix, the synthesized cDNA, and primers for BCL3 and the housekeeping gene.
 - Run the qPCR program on a real-time PCR instrument.
- Data Analysis: Calculate the relative expression of BCL3 mRNA using the $\Delta\Delta C_t$ method, normalizing to the expression of the housekeeping gene and relative to the DMSO-treated control.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for screening and validating a STAT3 activator like **ML115**.

Workflow for Screening and Validation of a STAT3 Activator

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Caption: A generalized experimental workflow for the discovery and characterization of a STAT3 activator.

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